Comparative ACAT1 Inhibitory Potency: 1-Acetyl-3,3-dimethylindolin-2-one vs. Reference Indoline-Based ACAT Inhibitor
1‑Acetyl‑3,3‑dimethylindolin‑2‑one inhibits human ACAT1 with an IC₅₀ of 2.50 µM (2.50E+3 nM) in a cellular assay using HepG2 cells [1]. In contrast, a structurally related indoline‑based ACAT inhibitor (compound 2 from Takahashi et al.) exhibits significantly higher potency, with IC₅₀ values of 1.9 µM, 0.7 µM, and 0.7 µM in macrophage, hepatic, and intestinal ACAT assays, respectively [2]. This positions the target compound as a moderately potent ACAT1 inhibitor within the indoline series, offering a distinct activity window compared to both more potent and inactive analogs.
| Evidence Dimension | ACAT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.50 µM (2.50E+3 nM) |
| Comparator Or Baseline | Indoline‑based ACAT inhibitor (compound 2): IC₅₀ = 1.9 µM (macrophage), 0.7 µM (hepatic), 0.7 µM (intestinal) |
| Quantified Difference | Target compound is 1.3‑fold less potent than compound 2 in macrophage assay; 3.6‑fold less potent in hepatic/intestinal assays |
| Conditions | Target: Human ACAT1 in HepG2 cells; Comparator: Rat macrophage, hepatic, and intestinal ACAT activity |
Why This Matters
Moderate ACAT1 inhibition may be desirable for applications requiring partial target engagement without complete suppression of cholesterol esterification, offering a differentiated pharmacological profile for mechanistic studies or lead optimization campaigns.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128). Affinity Data: IC₅₀ = 2.50E+3 nM for human ACAT1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 View Source
- [2] Takahashi K, Kasai M, Ohta M, et al. Novel indoline-based acyl-CoA:cholesterol acyltransferase inhibitor with antiperoxidative activity: improvement of physicochemical properties and biological activities by introduction of carboxylic acid. J Med Chem. 2008;51(16):4823-4833. https://doi.org/10.1021/jm800248r View Source
